Exclusive AR AF-1 Binding Profile
(R)-UT-155 demonstrates exclusive binding to the androgen receptor (AR) amino-terminal transcriptional activation domain (AF-1) with no detectable affinity for the ligand-binding domain (LBD), as confirmed by NMR spectroscopy and competition binding assays [1]. In contrast, its S-isomer UT-155 binds both the AF-1 domain (Kd = 1.32 µM) and the AR-LBD with a Ki of 267 nM . This differential domain engagement is critical for mechanistic studies of AF-1-mediated AR degradation pathways independent of LBD signaling.
| Evidence Dimension | AR domain binding profile (AF-1 vs. LBD) |
|---|---|
| Target Compound Data | Binds AR AF-1 only; no detectable LBD binding (Ki >10 µM) |
| Comparator Or Baseline | UT-155 (S-isomer): Binds AR AF-1 (Kd = 1.32 µM) and AR-LBD (Ki = 267 nM) |
| Quantified Difference | UT-155 binds LBD with Ki = 267 nM; (R)-UT-155 shows no measurable LBD binding under identical assay conditions. |
| Conditions | AF-1 binding: NMR spectroscopy with purified AF-1 protein (500 µM compound, 5 µM protein); LBD binding: competition assay with 1 nM ³H-mibolerone and GST-tagged purified human AR-LBD protein |
Why This Matters
This domain specificity makes (R)-UT-155 the only commercially available SARD tool for isolating AF-1-dependent AR degradation mechanisms, essential for studying LBD-independent AR splice variants in enzalutamide-resistant prostate cancer models.
- [1] Ponnusamy S, et al. Figure 6: Characterization of (R)-UT-155, which binds only to the AF-1. Cancer Res. 2017;77(22):6282-6298. View Source
